molecular formula C13H14N2O3S B2433609 2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole CAS No. 863001-66-5

2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

Cat. No. B2433609
CAS RN: 863001-66-5
M. Wt: 278.33
InChI Key: HBBBVOHRUBJOIP-UHFFFAOYSA-N
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Description

“2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole” is a chemical compound with the molecular formula C13H14N2O3S . It has an average mass of 278.327 Da and a monoisotopic mass of 278.072510 Da .


Synthesis Analysis

The synthesis of this compound involves a multistep process from readily available starting materials . Heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES (Daylight) notation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of a multistep process . The exact reactions would depend on the specific starting materials and conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, average mass, and monoisotopic mass . Additional properties such as melting point, boiling point, solubility, and spectral data may require further experimental determination.

Scientific Research Applications

Norepinephrine Inhibitors

A study reported the sequential modification of previously identified compounds leading to the discovery of a series of potent and selective inhibitors of the norepinephrine transporter, which demonstrated efficacy in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).

Glucosidase Inhibitors with Antioxidant Activity

Another research focused on the synthesis of novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives. These compounds were designed and synthesized for in vitro antioxidant activities and glucosidase inhibitors. The study found several compounds demonstrating inhibitory potential much better than the standard acarbose, highlighting their potential as therapeutic agents (Özil et al., 2018).

Environmental Marker Analysis

Research into environmental markers has identified 2-(4-Morpholinyl)benzothiazole as a potential molecular marker of street runoff, originating from automobile tire rubber. This study developed an analytical method for detecting such compounds in environmental samples, emphasizing its importance in environmental chemistry (Kumata et al., 1996).

Electrochemical Synthesis

A study demonstrated the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzenethiol, showcasing the versatility of electrochemical methods in synthesizing complex molecules (Esmaili & Nematollahi, 2013).

Antimicrobial Activity

Research has also explored the antimicrobial properties of synthesized compounds, including novel fluorinated benzothiazolo imidazole compounds, showing promising antimicrobial activity. This highlights the compound's potential use in medical applications to combat microbial infections (Sathe et al., 2011).

Modulation of Luminescence

A study on the modulation of the near-infrared luminescence of neodymium and ytterbium complexes with tridentate ligands based on benzoxazole-substituted 8-hydroxyquinolines showcases the application of such compounds in materials science, particularly in enhancing and controlling the luminescence properties of lanthanide complexes (Shavaleev et al., 2009).

properties

IUPAC Name

2-morpholin-4-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-16-4-2-15(1)13-14-9-7-10-11(8-12(9)19-13)18-6-5-17-10/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBBVOHRUBJOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

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